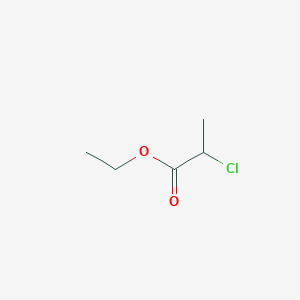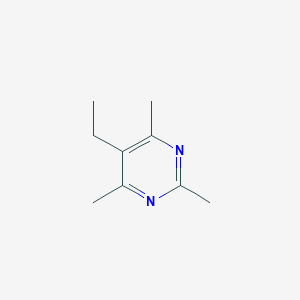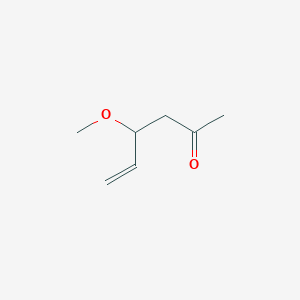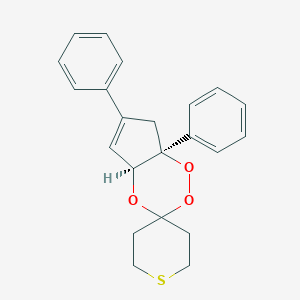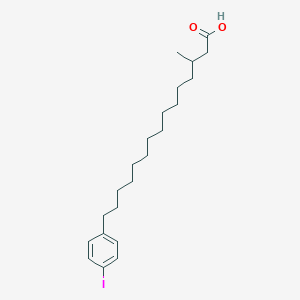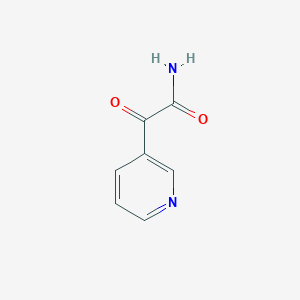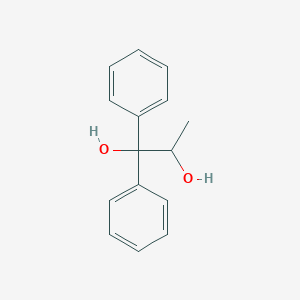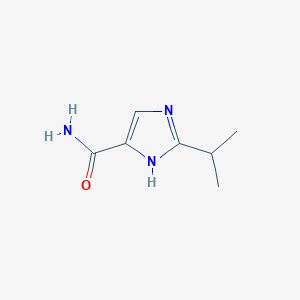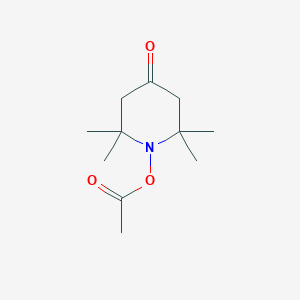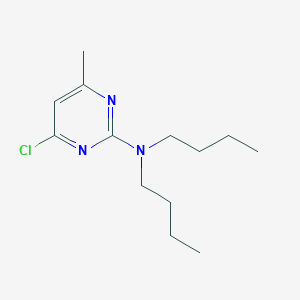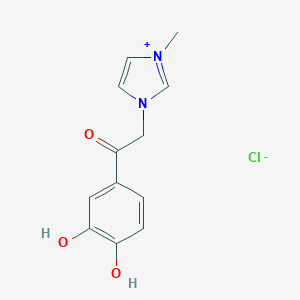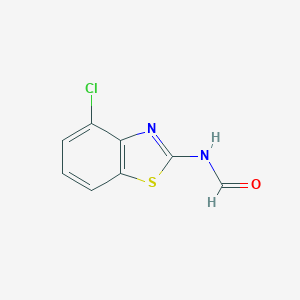
N-(4-chloro-1,3-benzothiazol-2-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-2-yl)formamide, commonly known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
作用机制
The exact mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. For example, CBT-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, CBT-1 has been found to bind to the GABA-A receptor, which is a target for many drugs that affect the central nervous system.
Biochemical and Physiological Effects
CBT-1 has been found to exhibit a range of biochemical and physiological effects. For example, CBT-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of carbonic anhydrase, which leads to an increase in intracellular pH and subsequent activation of apoptotic pathways. In addition, CBT-1 has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
实验室实验的优点和局限性
One advantage of CBT-1 is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. In addition, CBT-1 is relatively easy to synthesize and can be obtained in high yields. However, one limitation of CBT-1 is its poor solubility in water, which can make it difficult to work with in some experiments. In addition, CBT-1 has not yet been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
未来方向
There are several potential future directions for research on CBT-1. One area of interest is the development of CBT-1 as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for CBT-1, as well as its safety and efficacy in animal models. Another area of interest is the potential use of CBT-1 as a fluorescent probe for detecting metal ions. This could have applications in fields such as environmental monitoring and biomedical imaging. Finally, further studies are needed to elucidate the exact mechanism of action of CBT-1, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CBT-1 is a promising compound that has been widely studied for its potential therapeutic applications. Its broad spectrum of biological activity, ease of synthesis, and potential as a fluorescent probe make it a promising candidate for further research. While there are still many questions to be answered about CBT-1, its potential as a therapeutic agent for cancer and other diseases is an exciting area of research that will undoubtedly continue to be explored in the years to come.
合成方法
The synthesis of CBT-1 involves the reaction of 4-chloro-2-aminobenzenethiol with formic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The yield of CBT-1 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
CBT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBT-1 has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, CBT-1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
属性
CAS 编号 |
118221-26-4 |
|---|---|
分子式 |
C8H5ClN2OS |
分子量 |
212.66 g/mol |
IUPAC 名称 |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-2-1-3-6-7(5)11-8(13-6)10-4-12/h1-4H,(H,10,11,12) |
InChI 键 |
NJETYQXTSMIMTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
同义词 |
Formamide,N-(4-chloro-2-benzothiazolyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



